N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that features a combination of morpholine, naphthalene, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the imidazole ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Shares the morpholine and aromatic moieties but differs in the overall structure.
Morpholin-4-yl-acetic acid: Contains the morpholine group but lacks the naphthalene and imidazole components.
N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide: Similar in containing the morpholine group but has different functional groups and overall structure.
Uniqueness
N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to its combination of morpholine, naphthalene, and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest .
Properties
CAS No. |
51125-91-8 |
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Molecular Formula |
C27H39N5O2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C27H39N5O2/c1-2-6-24-23(4-1)5-3-7-25(24)27(22-30-26-28-10-11-29-26,8-12-31-14-18-33-19-15-31)9-13-32-16-20-34-21-17-32/h1-7H,8-22H2,(H2,28,29,30) |
InChI Key |
SEXSJOWAWHDSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC(CCN2CCOCC2)(CCN3CCOCC3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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